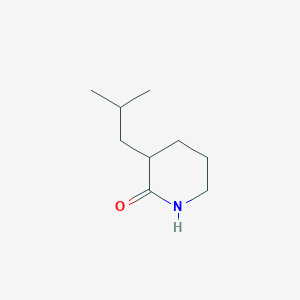

3-(2-Methylpropyl)piperidin-2-one

Descripción

3-(2-Methylpropyl)piperidin-2-one is a lactam derivative characterized by a six-membered piperidin-2-one ring substituted at the 3-position with a 2-methylpropyl (isobutyl) group. Piperidin-2-one derivatives are often explored in pharmaceutical and agrochemical research due to their conformational rigidity and ability to interact with biological targets .

Propiedades

IUPAC Name |

3-(2-methylpropyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-7(2)6-8-4-3-5-10-9(8)11/h7-8H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVXPPXSLVAVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropyl)piperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with 2-methylpropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidin-2-one, followed by the addition of the alkyl halide .

Industrial Production Methods: Industrial production of 3-(2-Methylpropyl)piperidin-2-one often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-Methylpropyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Reduced piperidine derivatives.

Substitution: N-substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

3-(2-Methylpropyl)piperidin-2-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and inflammation.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 3-(2-Methylpropyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence signal transduction pathways, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between 3-(2-Methylpropyl)piperidin-2-one and related compounds:

Key Observations:

Lactam vs. Ether Backbone : Unlike Etofenprox, a pyrethroid-ether insecticide , 3-(2-Methylpropyl)piperidin-2-one’s lactam ring may confer greater hydrogen-bonding capacity, influencing solubility and target binding.

Substituent Effects: The branched 2-methylpropyl group in the target compound contrasts with the amino group in (S)-3-Amino-1-methylpiperidin-2-one•HCl . This difference could alter pharmacokinetics (e.g., lipophilicity) and metabolic stability.

Physicochemical Properties (Inferred)

While explicit data for 3-(2-Methylpropyl)piperidin-2-one is absent, analogs provide benchmarks:

- Lactam Stability : Piperidin-2-ones generally exhibit moderate stability in aqueous environments due to the amide bond, though substituents like the 2-methylpropyl group may enhance hydrophobic interactions .

- Boiling/Melting Points : Branched alkyl chains (e.g., 2-methylpropyl) typically lower melting points compared to aromatic or polar substituents, as seen in Etofenprox’s pyrethroid structure .

Actividad Biológica

3-(2-Methylpropyl)piperidin-2-one is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : CHN\O

- Molecular Weight : 181.28 g/mol

- Structure : The compound features a piperidinone ring with a 2-methylpropyl substituent at the nitrogen atom, influencing its lipophilicity and binding properties.

The biological activity of 3-(2-Methylpropyl)piperidin-2-one is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating the enzyme's function. This mechanism is significant in therapeutic contexts, particularly in treating conditions related to enzyme dysregulation.

- Receptor Interaction : It is also known to interact with various receptors, influencing signal transduction pathways that lead to diverse biological effects. These interactions can result in either activation or inhibition of receptor-mediated responses.

Biological Activities

Research has indicated several potential biological activities associated with 3-(2-Methylpropyl)piperidin-2-one:

1. Neuroprotective Effects

Studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurological disorders. Its ability to modulate neurotransmitter systems could help in conditions like Alzheimer's disease and Parkinson's disease.

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, potentially useful in managing chronic inflammatory diseases. Its action on inflammatory pathways may reduce the severity of conditions such as arthritis and inflammatory bowel disease.

3. Antitumor Potential

Preliminary studies have shown that derivatives of piperidinones, including 3-(2-Methylpropyl)piperidin-2-one, may possess antitumor properties. These compounds have been evaluated against various cancer cell lines, demonstrating selective cytotoxicity .

Case Studies and Research Findings

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is essential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.